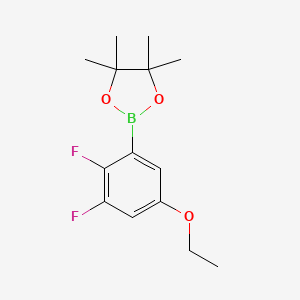

2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

Historical Context of Pinacol Boronate Esters in Organoboron Chemistry

The development of pinacol boronate esters represents a pivotal advancement in organoboron chemistry that began with fundamental discoveries in the nineteenth century and evolved into one of the most important classes of synthetic intermediates in modern organic chemistry. Edward Frankland performed the first preparation and isolation of a boronic acid in 1860, treating triethylborate with diethylzinc to obtain triethylborane, which subsequently underwent slow oxidation in air to form ethylboronic acid. This groundbreaking work established the foundation for all subsequent developments in boronic acid chemistry, though the early compounds were highly air-sensitive and difficult to handle. The synthetic methodology required harsh conditions and produced unstable intermediates that limited practical applications for nearly a century.

The introduction of boronic acid protecting groups transformed the field by addressing the inherent instability of free boronic acids. Pinacol emerged as one of the most effective protecting groups due to its ability to form stable cyclic esters that resist hydrolysis under neutral conditions while remaining susceptible to deprotection under controlled circumstances. The pinacol protecting group offers several advantages over alternative protecting strategies: it provides excellent stability toward air oxidation, enables purification by standard chromatographic methods, and maintains the chemical reactivity necessary for cross-coupling reactions. The development of bis(pinacolato)diboron as a stable, commercially available boron source further revolutionized the field by providing a moisture-insensitive reagent that could be handled in air.

The evolution of pinacol boronate ester chemistry accelerated dramatically with the discovery of palladium-catalyzed borylation reactions. The palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron, discovered by Miyaura and coworkers in 1995, revolutionized the synthesis of arylborons used for cross-coupling reactions. This breakthrough provided access to pinacol boronates without the use of harsh organometallic reagents, enabling the preparation of numerous aryl and heteroaryl boron derivatives possessing sensitive functional groups. The Miyaura borylation reaction demonstrated remarkable substrate scope, accommodating alkyl halides, aryl halides, aryl triflates, aryl mesylates, vinyl halides, and vinyl triflates.

Recent developments have focused on improving the efficiency and scope of borylation reactions while developing new methodologies for accessing complex boronic acid derivatives. Arylboronic acid pinacol esters have proven particularly valuable as stable boron sources for the synthesis of boracycles and other complex organoboron structures. The widespread application of arylboronic acid pinacol esters in cross-coupling chemistry stems from their remarkable stability and moderate reactivity, characteristics that make them ideal for storing and transporting boron-containing building blocks. Modern synthetic methods for preparing pinacol boronate esters include Miyaura borylation, carbon-hydrogen borylation, and nucleophilic borylation, providing multiple pathways for accessing diverse structural variants.

Table 1: Historical Milestones in Pinacol Boronate Ester Development

Structural Significance of Ethoxy and Difluoro Substituents in Arylboronic Acid Derivatives

The incorporation of ethoxy and difluoro substituents into arylboronic acid derivatives creates profound effects on molecular properties that extend far beyond simple steric considerations. The ethoxy group at the 5-position functions as an electron-donating substituent through both inductive and resonance mechanisms, while the difluoro substitution pattern at the 2- and 3-positions introduces strong electron-withdrawing character that significantly alters the electronic distribution within the aromatic system. This combination of opposing electronic effects creates a unique molecular environment that influences acidity, stability, reactivity patterns, and physical properties in ways that cannot be predicted from the individual contributions of each substituent.

Fluorine substituents in arylboronic acid derivatives have been extensively studied due to their profound influence on chemical properties. The introduction of fluorine atoms directly into the aryl ring significantly affects the properties of these compounds, primarily by increasing their acidity. The effect of fluorine substitution depends strongly on the position of the substituent: the strongest acidifying effect is observed for the ortho position due to the formation of intramolecular boron-oxygen-fluorine hydrogen bonds. For para-positioned fluorine atoms, the increase in acidity is smaller due to the compensation of inductive and mesomeric effects. The difluoro substitution pattern in this compound places fluorine atoms at both the 2- and 3-positions, creating a cumulative electron-withdrawing effect that substantially increases the Lewis acidity of the boron center.

The ethoxy substituent provides a counterbalancing electron-donating influence that moderates the electron-deficient character created by the difluoro substitution. Ethoxy groups exhibit electron-donating properties through both inductive effects (the oxygen atom's lone pairs) and resonance interactions with the aromatic system. The positioning of the ethoxy group at the 5-position places it meta to one fluorine atom and para to the other, creating complex electronic interactions that influence the overall molecular properties. This substitution pattern results in a molecule with carefully balanced electronic properties that can be fine-tuned for specific synthetic applications.

Table 2: Electronic Effects of Substituents in Arylboronic Acid Derivatives

The influence of fluorine substituents on the acceptor properties of boronate esters follows similar patterns to their effects on acidity constants. The acceptor number, which quantifies the Lewis acidity of organoboron compounds, increases with fluorine substitution in a position-dependent manner. The correlation between acidity constants and acceptor numbers is moderate due to differences in steric effects between hydroxyl anions (relevant for acidity measurements) and triethylphosphine oxide (used for acceptor number determinations). The difluoro substitution pattern in the target compound is expected to significantly increase both the acidity and Lewis acceptor character compared to unsubstituted analogs.

Recent research has demonstrated that electron-poor, fluoro-containing arylboronic acids exhibit enhanced reactivity in cross-coupling reactions compared to electron-rich or neutral analogs. Competition experiments between phenylboronic acid and 2-fluorophenylboronic acid in nickel-catalyzed cross-coupling reactions consistently favor the fluorinated substrate, with ratios ranging from 4:96 to 9:91 depending on the electrophilic coupling partner. This enhanced reactivity stems from the increased electrophilicity of the boron center in fluorinated systems, facilitating transmetalation processes that are often rate-limiting in cross-coupling reactions.

The combination of ethoxy and difluoro substituents in this compound creates a unique electronic environment that balances enhanced reactivity with sufficient stability for practical synthetic applications. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, promoting transmetalation reactions, while the ethoxy group provides sufficient electron density to prevent excessive reactivity that could lead to decomposition or unwanted side reactions. This careful electronic balance makes such compounds particularly valuable for selective synthetic transformations where controlled reactivity is essential.

属性

IUPAC Name |

2-(5-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-9-7-10(12(17)11(16)8-9)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPQMUVGFZBCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction.

Mode of Action

The compound 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester, participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which the compound 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester is involved, affects the biochemical pathway of carbon–carbon bond formation. This reaction has a significant impact on the synthesis of complex organic compounds, including pharmaceuticals and polymers.

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of the reaction of boronic pinacol esters, which is considerably accelerated at physiological ph. This could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond. This enables the synthesis of complex organic compounds, contributing to various fields including pharmaceuticals and materials science.

Action Environment

The action of 5-Ethoxy-2,3-difluorophenylboronic acid, pinacol ester is influenced by environmental factors such as pH. As mentioned earlier, the rate of the reaction of boronic pinacol esters is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

生物活性

2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H19BF2O3

- Molecular Weight : 284.11 g/mol

- Physical Form : Solid

Biological Activity Overview

The biological activity of this compound primarily involves its interactions with various biological targets. Studies suggest that it exhibits significant activity in several areas:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : It may provide neuroprotection by modulating signaling pathways involved in neuronal survival.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain pathogens.

The specific mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been reported to inhibit various kinases involved in cell signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, contributing to its anticancer and neuroprotective effects.

Table 1: Summary of Key Studies

Detailed Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 2-(5-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising anticancer activity. The incorporation of boron into drug design can enhance the efficacy of therapeutic agents. Studies have shown that boron-containing compounds can interact with biological targets involved in cancer progression and metastasis .

Drug Delivery Systems

The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms .

Materials Science

Synthesis of Functional Materials

The compound is used in the synthesis of functional materials such as polymers and nanomaterials. Its boron-containing moiety facilitates cross-linking reactions that are crucial for developing materials with specific mechanical and thermal properties .

Optoelectronic Devices

Recent advancements have explored the use of boron compounds in optoelectronic devices. The incorporation of this compound into organic light-emitting diodes (OLEDs) has shown potential for improving device efficiency due to its favorable electronic properties .

Environmental Studies

Environmental Monitoring

The compound can be utilized in environmental monitoring due to its ability to bind with various pollutants. Its application in sensors for detecting hazardous substances in water and soil has been investigated. The sensitivity and specificity of these sensors are enhanced by the chemical properties of the dioxaborolane structure .

Biodegradability Studies

Research into the biodegradability of boron-containing compounds has gained traction. Studies suggest that this compound may undergo degradation pathways that are less harmful to the environment compared to traditional organic solvents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant cytotoxic effects against various cancer cell lines. |

| Drug Delivery Mechanism | Drug Development | Enhanced solubility and bioavailability of hydrophobic drugs when complexed with this compound. |

| Synthesis of Polymers | Materials Science | Improved mechanical properties in synthesized polymers through cross-linking reactions. |

| Sensor Development | Environmental Monitoring | High sensitivity for detecting pollutants in environmental samples. |

| Biodegradability Assessment | Environmental Studies | Showed lower toxicity and better degradation profiles than conventional solvents. |

相似化合物的比较

Comparison with Structural Analogs

2.2. Stability and Reactivity in Cross-Coupling

- Fluorine Substituents : The target compound’s 2,3-difluoro arrangement creates a electron-deficient aryl ring, stabilizing the boronic ester against hydrolysis but requiring optimized Pd catalysts (e.g., Pd(dppf)Cl₂ ) for efficient coupling .

- Ethoxy vs. Methoxy : Ethoxy groups offer greater lipophilicity than methoxy, improving membrane permeability in bioactive molecules .

Key Research Findings

- Thermodynamic Stability : C-H borylation studies confirm that electron-withdrawing groups (e.g., -F, -Cl) lower activation barriers for B-C bond formation, enhancing synthetic accessibility .

- Synthetic Optimization : High-yield syntheses (>90%) often require DMF as solvent and temperatures >90°C for halogenated analogs .

常见问题

Q. What role does this compound play in synthesizing fused boron-containing heterocycles (e.g., diazaborinines)?

- Methodology : Sequential Suzuki coupling and cyclization (e.g., with 2-aminopyridines) yield fused heterocycles. Single-crystal X-ray diffraction (as in ) confirms boron’s incorporation into the π-system. Photophysical studies (UV-Vis, fluorescence) evaluate electronic effects of the ethoxy/fluoro substituents on emission properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。